molecular formula C16H11BrN4OS B3014316 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-31-5

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3014316
CAS RN: 894047-31-5
M. Wt: 387.26
InChI Key: IBZQXSXFSVMSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzyl group, a furan ring, and a triazolo-pyridazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving monosubstituted tetrazine or tetrazine-based fused rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromobenzyl group attached to a sulfur atom, which is connected to a triazolo-pyridazine ring. Additionally, a furan ring is attached to the triazolo-pyridazine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the electron-rich furan and triazolo-pyridazine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could increase its molecular weight and polarity .

Scientific Research Applications

Antiviral and Antimicrobial Activities

A series of fused 1,2,4-triazoles, structurally similar to the compound , were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. The compounds demonstrated promising interaction with the reverse transcriptase binding site of HIV-1, suggesting potential use as HIV inhibitors. Additionally, some analogs displayed inhibitory activity against kinesin Eg5, a molecular motor protein, indicating potential applications in cancer treatment (Khan et al., 2014).

Moreover, heterocyclic compounds like pyridazine analogs have shown significant pharmaceutical importance. One such compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and subjected to Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand its structural properties and potential pharmaceutical applications (Sallam et al., 2021).

Antimicrobial and Antitubulin Agents

Compounds with a structure similar to the compound have been tested for their antimicrobial activities against a range of microorganisms. Some of these compounds exhibited good to moderate antimicrobial activity, indicating their potential use as antimicrobial agents (Ruso et al., 2014).

Additionally, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were designed and synthesized as vinylogous CA-4 analogues. These compounds showed moderate to potent antiproliferative activity and inhibited tubulin polymerization, suggesting their potential use as antitubulin agents and in cancer treatment (Xu et al., 2016).

Future Directions

Future research on this compound could focus on elucidating its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQXSXFSVMSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.